Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
Overview
Description
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide (SAPF2F) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid alanine and is composed of two fluorine atoms attached to an aniline group. SAPF2F has been studied for its biochemical and physiological effects and has been used in a variety of laboratory experiments.
Scientific Research Applications
Enzyme Research and Characterization
Protease Inhibition Studies
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide has been used in the development and evaluation of protease inhibitors. Studies have synthesized analogs like MeO-Suc-Ala-Ala-Pro-boro-Phe-OH as potent inhibitors for serine proteases such as chymotrypsin and cathepsin G, with insights into their inhibition mechanisms and kinetics (Kettner & Shenvi, 1984).
Medical and Pharmacological Research
In the medical field, derivatives of this compound have been used to study the interaction of specific inhibitors with cellular models. For example, the interaction of potato-derived chymotrypsin inhibitor with C3H/10T1/2 cells was examined using substrates including Suc-Ala-Ala-Pro-Phe-MCA, revealing potential mechanisms in cancer suppression (Billings et al., 1991).
Biochemical Assays
This compound has been instrumental in developing assays like micellar electrokinetic chromatography (MEKC) for analyzing proteolytic activities, differentiating between enzymes like Pseudomonas aeruginosa elastase and human leukocyte elastase using substrates like Suc-Ala-Ala-Pro-Phe-NA (Viglio et al., 1999).
Future Directions
: Cellmano - Suc-AAPF-2,4-difluoroanilide : TG Peptide - Suc-AAPF-2,4-difluoroanilide : VWR - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide : Biosynth - this compound : [ChemDirect - this compound](https://www.chemdirect.com/p/ChemD-5644-32730-50MG-1x50-Milligram-381164-12-1/suc-ala-ala-pro-phe-24-difluoroanilide-1x50-milligram-776085?utm
Mechanism of Action
Target of Action
The primary target of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is peptidyl prolyl cis/trans isomerases (PPIases) . These enzymes play a crucial role in protein folding by catalyzing the isomerization of proline imide bonds.
Mode of Action
This compound interacts with PPIases, influencing their ability to catalyze the isomerization of proline imide bonds . This interaction affects both the forward and backward isomerization processes .
Biochemical Pathways
The compound’s interaction with PPIases affects the protein folding process . By influencing the isomerization of proline imide bonds, it can alter the conformation of proteins and potentially impact various biochemical pathways that depend on these proteins .
Result of Action
The primary molecular effect of this compound’s action is the alteration of the isomerization state of proline imide bonds in proteins . This can lead to changes in protein conformation and function, with potential downstream effects on cellular processes.
Biochemical Analysis
Biochemical Properties
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is utilized in spectrophotometric assays to assess the steady-state enzyme constants for the catalysis of prolyl isomerization by peptidyl prolyl cis/trans isomerases (PPIases) . The interaction between this compound and PPIases allows for the determination of both forward and backward isomerization rates. This compound interacts with enzymes, proteins, and other biomolecules involved in protein folding, thereby providing insights into the mechanisms of these processes.
Cellular Effects
This compound influences various cellular processes by modulating the activity of peptidyl prolyl cis/trans isomerases. These enzymes are essential for proper protein folding and function, and their activity can impact cell signaling pathways, gene expression, and cellular metabolism. By studying the effects of this compound on these enzymes, researchers can gain a deeper understanding of how protein folding influences overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peptidyl prolyl cis/trans isomerases. This compound binds to the active site of these enzymes, facilitating the isomerization of proline residues in peptide chains. This isomerization is a critical step in protein folding, as it allows proteins to achieve their functional conformations. By inhibiting or activating PPIases, this compound can modulate protein folding and, consequently, protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for accurate and reproducible results in biochemical assays. Studies have shown that this compound remains stable under specific conditions, allowing for consistent enzyme activity measurements. Long-term effects on cellular function may vary depending on the experimental setup and conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may effectively modulate enzyme activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage for each experimental setup to ensure accurate and reliable results .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein folding and function. The compound interacts with enzymes such as peptidyl prolyl cis/trans isomerases, which play a critical role in these pathways. By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels, providing insights into the regulation of protein folding and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is essential for accurately interpreting its effects in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular compartments. By studying the subcellular localization of this compound, researchers can gain insights into its role in protein folding and function .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYNHTYFOGEBHQ-MQQADFIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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